N-isopropyl-6-morpholinonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

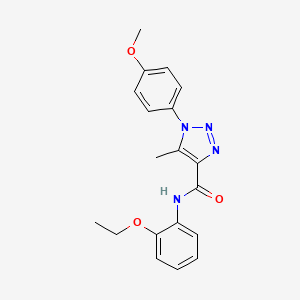

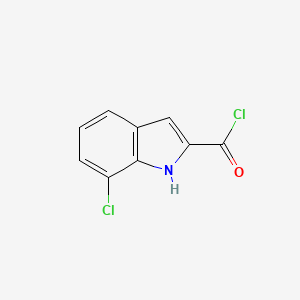

“N-isopropyl-6-morpholinonicotinamide” is a complex organic compound. It contains an isopropyl group (a carbon atom attached to two hydrogen atoms and one other carbon atom), a morpholine ring (a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom), and a nicotinamide group (a pyridine ring attached to an amide group). The exact properties of this compound would depend on the specific arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the morpholine ring and the attachment of the isopropyl and nicotinamide groups. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of “N-isopropyl-6-morpholinonicotinamide” would be determined by the arrangement of its functional groups. The presence of the morpholine ring and the nicotinamide group could potentially allow for interesting interactions and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-isopropyl-6-morpholinonicotinamide” would be determined by its molecular structure. The presence of the morpholine ring could potentially impart some level of polarity to the molecule, affecting its solubility in various solvents .Scientific Research Applications

Application in the Synthesis of Multi-responsive Hydrogels

“N-isopropyl-6-morpholinonicotinamide” has been used in the synthesis of multi-responsive poly(N-isopropylacrylamide)-sodium alginate-graphene oxide composite hydrogels . These hydrogels have shown significantly larger mechanical strength and higher water uptake compared to binary PNIPAM/SA composite hydrogels .

The effects of temperature, pH, and contact time on the adsorption capacity of rhodamine B (RB) for the PNIPAM/SA/GO ternary composite hydrogels were further investigated . The adsorption kinetic and isotherm for the adsorption behavior of the ternary composite hydrogel were well fitted with the pseudo-second-order kinetic model and Langmuir model, respectively .

This indicates that the ternary composite hydrogel could serve as an effective adsorbent for the removal of organic pollutants .

Application in the Preparation of Thermoresponsive Microgels

“N-isopropyl-6-morpholinonicotinamide” has also been used in the preparation of thermoresponsive poly(N-isopropyl methacrylamide) (pNIPMAm)-based microgels . These microgels have a volume-transition temperature of approximately 43 °C .

The nanostructure and thermoresponsiveness of these microgels were evaluated using temperature-controllable high-speed atomic force microscopy . These observations revealed that the pNIPMAm microgels have a peculiar heterogeneous structure, for example, a core–shell and non-thermoresponsive nanostructure in the core region, that originates from the precipitation polymerization process .

These findings can be expected to advance the design of new materials such as thermoresponsive nanosheets and stimuli-responsive coatings .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-morpholin-4-yl-N-propan-2-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-10(2)15-13(17)11-3-4-12(14-9-11)16-5-7-18-8-6-16/h3-4,9-10H,5-8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBPCIJXRSKLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CN=C(C=C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2512526.png)

![3-(but-3-en-2-yl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2512531.png)

![N-(5-(5-oxopyrrolidine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2512532.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2512533.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2512538.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide](/img/structure/B2512540.png)

![2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2512543.png)